molecular formula C5H14IN B15378678 2,2-Dimethylpropan-1-amine;hydroiodide CAS No. 2733412-38-7

2,2-Dimethylpropan-1-amine;hydroiodide

Cat. No.: B15378678
CAS No.: 2733412-38-7
M. Wt: 215.08 g/mol
InChI Key: CQWGDVVCKBJLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpropan-1-amine; hydroiodide is a quaternary ammonium salt derived from the primary amine 2,2-dimethylpropan-1-amine (neopentylamine) and hydroiodic acid. This compound is characterized by its bulky neopentyl group, which confers steric hindrance, influencing its reactivity and physical properties. It is frequently employed in organic synthesis, particularly in the preparation of thiourea derivatives. For instance, intermediates generated via continuous flow hydrogenation were reacted with 2,2-dimethylpropan-1-amine to yield thiourea analogues in 52–67% yields under mild conditions . The hydroiodide salt form enhances stability and solubility in polar solvents, making it advantageous for coupling reactions and pharmaceutical applications.

Properties

CAS No.

2733412-38-7

Molecular Formula

C5H14IN

Molecular Weight

215.08 g/mol

IUPAC Name

2,2-dimethylpropan-1-amine;hydroiodide

InChI

InChI=1S/C5H13N.HI/c1-5(2,3)4-6;/h4,6H2,1-3H3;1H

InChI Key

CQWGDVVCKBJLNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN.I

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Methoxyphenyl)propan-2-amine

This compound shares a branched amine structure but incorporates a 4-methoxyphenyl substituent. Unlike 2,2-dimethylpropan-1-amine; hydroiodide, it exhibits psychoactive properties as a derivative of amphetamine.

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine

A pyridine-containing analogue, this compound demonstrates distinct electronic effects due to the electron-withdrawing chlorine atom. Such structural differences may reduce nucleophilicity compared to 2,2-dimethylpropan-1-amine, impacting its utility in SN2 reactions .

Hydroiodide Salts of Related Amines

5-Iodomethyl-2-amino-2-thiazoline Hydroiodide

This hydroiodide salt exhibits potent muscarinomimetic activity (EC₅₀ = 13 ± 2 µM), comparable to pilocarpine, and acts via cholinergic receptor agonism . In contrast, 2,2-dimethylpropan-1-amine; hydroiodide lacks reported direct biological activity but serves as a synthetic precursor.

Harmine Hydroiodide

Harmine hydroiodide undergoes thermal rearrangement at 300°C to form methylharmol, highlighting the reactivity of hydroiodide salts under high temperatures. This contrasts with 2,2-dimethylpropan-1-amine; hydroiodide, which is typically stable under standard synthetic conditions .

Stability and Thermal Behavior

  • 2,2-Dimethylpropan-1-amine; hydroiodide: Stable under standard storage and reaction conditions. No reported decomposition pathways.
  • Harmine Hydroiodide : Degrades at 300°C via intramolecular rearrangement to form methylharmol, illustrating the thermal lability of certain hydroiodide salts .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2,2-dimethylpropan-1-amine hydroiodide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting 2,2-dimethylpropan-1-amine with hydroiodic acid under controlled stoichiometric conditions. Key steps include:

  • Purification via recrystallization using solvents like ethanol or methanol to remove unreacted amines or residual acid.
  • Monitoring reaction progress with thin-layer chromatography (TLC) or in situ pH adjustments.
  • Final characterization via melting point analysis and elemental analysis (C, H, N, I) to confirm purity .

Q. Which characterization techniques are most reliable for confirming the structure of 2,2-dimethylpropan-1-amine hydroiodide?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon backbone integrity. For hydroiodides, deuterated DMSO or D2_2O are preferred solvents due to hygroscopicity .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation, particularly for identifying iodide counterion interactions .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles (e.g., loss of HI at elevated temperatures) .

Q. How can researchers evaluate the biological activity of 2,2-dimethylpropan-1-amine hydroiodide in vitro?

  • Methodological Answer :

  • Receptor Binding Assays : Use H1 receptor-expressing cell lines (e.g., HEK293) to test antagonistic activity via competitive binding with radiolabeled histamine.
  • Functional Assays : Measure bronchorelaxation in isolated guinea pig tracheal rings pre-contracted with histamine, as described for analogous hydroiodide compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate the molecular geometry and reactivity of 2,2-dimethylpropan-1-amine hydroiodide?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G+(d,p) basis sets. Compare calculated 1^1H NMR chemical shifts with experimental data to identify discrepancies in electron density distribution .
  • Electrostatic Potential Mapping : Predict nucleophilic sites (e.g., amine nitrogen) for reaction mechanism studies, such as HI dissociation in polar solvents .

Q. What statistical approaches resolve contradictions in thermogravimetric data for hydroiodide decomposition?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Apply PCA to datasets varying parameters (e.g., heating rate, gas flow) to identify dominant factors (e.g., sample mass) influencing dehydration kinetics.
  • ANOVA : Compare isothermal vs. non-isothermal TGA models to determine best-fit kinetic mechanisms (e.g., Avrami-Erofeev vs. diffusion models) .

Q. How can conflicting NMR and computational data for hydroiodides be reconciled?

  • Methodological Answer :

  • Solvent Effects : Account for solvent polarity in DFT calculations (e.g., using PCM models) to better match experimental 1^1H shifts.
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., amine proton exchange rates) to explain deviations in predicted vs. observed spectra .

Q. What protocols ensure stable handling and storage of 2,2-dimethylpropan-1-amine hydroiodide in long-term studies?

  • Methodological Answer :

  • Storage Conditions : Store under argon at 2–8°C in amber glass vials to prevent HI sublimation and photodegradation.
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free amine or iodine residues) .

Q. How do researchers determine the reaction mechanism of 2,2-dimethylpropan-1-amine hydroiodide in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated solvents to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack).
  • Trapping Intermediates : Use in situ IR or mass spectrometry to detect transient species (e.g., quaternary ammonium intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.